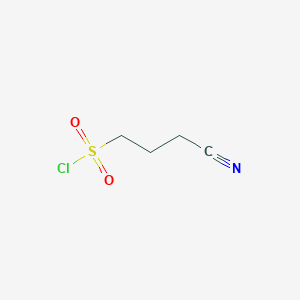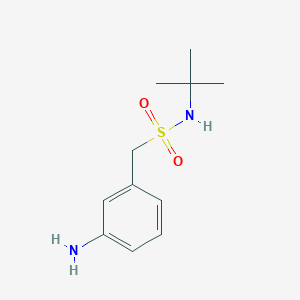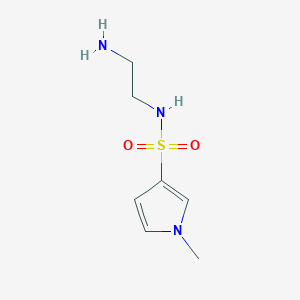![molecular formula C13H10ClN3O3 B1519294 2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid CAS No. 1146289-92-0](/img/structure/B1519294.png)
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid
Descripción general
Descripción
“2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1146289-92-0 . It has a molecular weight of 291.69 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-({[(5-chloro-2-pyridinyl)amino]carbonyl}amino)benzoic acid . The InChI code is 1S/C13H10ClN3O3/c14-8-5-6-11(15-7-8)17-13(20)16-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19)(H2,15,16,17,20) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 291.69 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis Reagent
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid: is utilized as a reagent in organic synthesis. Its structure allows for the introduction of the pyridine moiety into larger molecules, which is a common structural component in many pharmaceuticals .
Pharmaceutical Intermediates
This compound serves as an intermediate in the pharmaceutical industry. It can be used in the synthesis of various drugs, particularly those that target neurological pathways, due to the presence of the pyridine ring which is often found in neuro-active compounds .
Suzuki-Miyaura Coupling Processes
The compound is involved in Suzuki-Miyaura coupling reactions, a type of cross-coupling method used to create carbon-carbon bonds. This is crucial for constructing complex organic molecules, including polymers and pharmaceuticals .
Proteomics Research
It is a specialty product for proteomics research, aiding in the study of proteomes. Proteomics is the large-scale study of proteins, which are vital parts of living organisms, with many functions. The compound is used to identify and quantify proteins and to study their structure and function .
Anti-Fibrosis Activity
In medicinal chemistry, the compound has been used to synthesize novel pyrimidine derivatives with anti-fibrotic activity. These derivatives have shown potential in inhibiting the expression of collagen in vitro, indicating that they might be developed into novel anti-fibrotic drugs .
Positron Emission Tomography (PET) Radioligand Synthesis
The compound has been employed in the preparation of PET radioligands, which are used in imaging studies to observe metabolic processes in the body. This application is particularly important in the field of medical diagnostics .
Propiedades
IUPAC Name |
2-[(5-chloropyridin-2-yl)carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-8-5-6-11(15-7-8)17-13(20)16-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19)(H2,15,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKQKKQZFDOPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)

![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)

![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)


![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)

![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)
![3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea](/img/structure/B1519231.png)


![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)